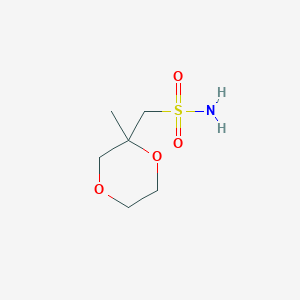

![molecular formula C21H20ClN5O2 B2495762 N-(3-氯-2-甲基苯基)-2-(1-异丙基-4-氧代-[1,2,4]三唑[4,3-a]喹喔啉-5(4H)-基)乙酰胺 CAS No. 1260939-02-3](/img/structure/B2495762.png)

N-(3-氯-2-甲基苯基)-2-(1-异丙基-4-氧代-[1,2,4]三唑[4,3-a]喹喔啉-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

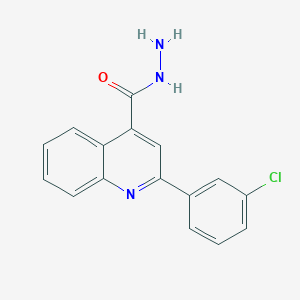

Triazoloquinoxaline derivatives are a class of compounds that have attracted interest for their potential biological activities and unique chemical properties. They are characterized by a fused tricyclic structure incorporating a triazole ring and a quinoxaline moiety. This structural feature is key to their reactivity and potential application in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives often involves multistep chemical reactions, including Ugi four-component reactions and copper-catalyzed tandem reactions. An example is the diversified synthesis approach that allows for the rapid construction of complex fused tricyclic scaffolds starting from readily available materials (An et al., 2017).

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazole ring fused to a quinoxaline system. This configuration is crucial for the compounds' reactivity and interaction with biological targets. The structural diversity is achieved by substituting different functional groups, which significantly affects the compounds' chemical and physical properties.

Chemical Reactions and Properties

Triazoloquinoxaline derivatives undergo various chemical reactions, including reactions with amino acid esters via DCC coupling methods and azide coupling methods. These reactions are essential for the functionalization of the compounds and the introduction of bioactive moieties (Fathalla, 2015).

科学研究应用

化学合成和衍生物

在化学领域的研究中,已经探索了与N-(3-氯-2-甲基苯基)-2-(1-异丙基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺相关的各种衍生物的合成和表征。例如,Fathalla(2015)讨论了甲基2-[2-(4-苯基[1,2,4]三唑并[4,3-a]喹喔啉-1-基硫基)乙酰胺基]烷酸酯及其N-位置异构类似物的合成,这些与感兴趣的化学结构相关。该研究强调了这些化合物在化学合成中的多功能性和潜力,并突出了创建各种类似物的方法(Fathalla, 2015)。

抗癌活性

三唑喹喔啉衍生物的潜在抗癌性质一直是一个研究课题。Reddy等人(2015)合成了一系列1,2,4-三唑并[4,3-a]-喹喔啉衍生物,结构类似于所讨论的化合物,以探索它们的抗癌活性。这项研究为了解这些化合物中抗癌活性所需的结构要求提供了宝贵的见解(Reddy et al., 2015)。

药理学研究

已经在各种研究中探讨了与感兴趣的化合物类似的三唑喹喔啉衍生物的药理潜力。例如,Zhang等人(2008)研究了N-(4,5-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-7-基)-2-(哌嗪-1-基)乙酰胺衍生物的正性肌力活性。这些研究有助于了解这些化合物在医学科学中的药理应用(Zhang et al., 2008)。

抗组胺活性

三唑喹喔啉衍生物的抗组胺潜力是另一个研究领域。Alagarsamy等人(2008)合成了4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹喔啉-5-酮,这些化合物与所讨论的化合物结构相似,并评估了它们的H1-抗组胺活性。这样的研究对于开发新类抗组胺药物至关重要(Alagarsamy et al., 2008)。

腺苷受体拮抗剂

已经研究了三唑喹喔啉衍生物作为腺苷受体拮抗剂的作用,这可能对抗抑郁药物和其他治疗剂的开发产生影响。Sarges等人(1990)探索了一系列4-氨基[1,2,4]三唑并[4,3-a]喹喔啉,展示了它们在减少大鼠行为绝望模型中的不动性方面的潜力,表明具有抗抑郁特性(Sarges et al., 1990)。

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c1-12(2)19-24-25-20-21(29)26(16-9-4-5-10-17(16)27(19)20)11-18(28)23-15-8-6-7-14(22)13(15)3/h4-10,12H,11H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXETUEVVZROYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2495685.png)

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)

![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)